molecular formula C20H11CrN2Na2O9S2 B12374231 disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide

Cat. No.: B12374231
M. Wt: 585.4 g/mol
InChI Key: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
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Description

Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide is a complex organic compound with a molecular formula of C40H22CrN4Na2O10S2. It is commonly used as a dye, known for its vibrant color and stability. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide involves several steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound.

    Chromium Complex Formation: The azo compound is then complexed with chromium ions (Cr3+) in the presence of sodium hydroxide (NaOH) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are commonly used.

    Substitution: Reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the azo compound.

    Reduction: Aromatic amines.

    Substitution: Derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its strong chromophoric properties. The azo group (-N=N-) is responsible for its color, while the sulfonate groups enhance its solubility in water. In biological systems, it can interact with proteins and nucleic acids, leading to its use in staining and imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
  • Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Uniqueness

Disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and ability to form complexes with metal ions make it particularly valuable in various applications.

Properties

Molecular Formula

C20H11CrN2Na2O9S2

Molecular Weight

585.4 g/mol

IUPAC Name

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5

InChI Key

ZQZPAFVDCIVGCR-UHFFFAOYSA-I

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3]

Origin of Product

United States

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